2-Methyl-4-nitrophenylguanidine nitrate is an organic compound that belongs to the class of guanidine derivatives. It is characterized by a nitrophenyl group and is often studied for its potential applications in pharmaceuticals, particularly in the development of anticancer agents. The compound's structure and properties make it a subject of interest in medicinal chemistry.
The compound can be synthesized through various chemical methods, primarily involving the nitration of 2-methyl-4-aminophenyl compounds followed by guanidination processes. Several patents and academic articles detail the synthesis and applications of this compound, indicating its relevance in research and industrial contexts .
2-Methyl-4-nitrophenylguanidine nitrate is classified under:
The synthesis of 2-methyl-4-nitrophenylguanidine nitrate typically involves the following steps:
A common method includes:
The molecular formula of 2-Methyl-4-nitrophenylguanidine nitrate can be represented as . The structural representation includes:
Key structural data include:
The compound participates in various chemical reactions:
For instance, when treated with stannous chloride in acidic conditions, it can yield derivatives useful for further pharmaceutical applications .
The mechanism of action for compounds like 2-methyl-4-nitrophenylguanidine nitrate often involves interaction with biological targets such as enzymes or receptors. The nitro group may play a role in facilitating binding or altering biological activity.
Studies have shown that derivatives of this compound exhibit antiproliferative effects against certain cancer cell lines, suggesting potential mechanisms involving inhibition of cell growth or induction of apoptosis .
Relevant data from studies indicate melting points around 218–220°C and consistent NMR spectra that confirm structural integrity across various synthesis methods .
2-Methyl-4-nitrophenylguanidine nitrate has several applications in scientific research:
Research continues into optimizing its synthesis and exploring new applications within medicinal chemistry and materials science .
2-Methyl-4-nitrophenylguanidine nitrate is an organic salt with the systematic IUPAC name 1-(2-methyl-4-nitrophenyl)guanidine nitrate. Its molecular formula is C₈H₁₀N₄O₂·HNO₃ (total molecular weight: 257.20 g/mol), comprising a protonated guanidine group attached to a 2-methyl-4-nitrophenyl ring and stabilized by a nitrate counterion [1] [5]. Key identifiers include:
Cc1cc(ccc1NC(=N)N)[N+](=O)[O-].O[N+](=O)[O-]
[5]. InChI=1S/C8H10N4O2.HNO3/c1-5-4-6(12(13)14)2-3-7(5)11-8(9)10;2-1(3)4/h2-4H,1H3,(H4,9,10,11);(H,2,3,4)
[1]. Structural Isomerism: This compound is frequently confused with its regioisomer, 1-(2-methyl-5-nitrophenyl)guanidine nitrate (CAS 152460-08-7), where the nitro group resides at the meta position relative to the guanidine moiety. The 4-nitro derivative exhibits distinct crystallinity and reactivity due to steric and electronic differences [2] [4] [7].
Table 1: Comparative Analysis of Structural Isomers
Property | 2-Methyl-4-nitrophenylguanidine Nitrate | 2-Methyl-5-nitrophenylguanidine Nitrate |
---|---|---|
CAS Number | 796738-73-3 | 152460-08-7 |
Molecular Formula | C₈H₁₁N₅O₅ | C₈H₁₁N₅O₅ |
Nitrogen Position | Para (position 4) | Meta (position 5) |
Purity (HPLC) | >95% | >97% |
Primary Use | Kinase inhibitor intermediate | Protein kinase inhibitor |
This compound emerged indirectly through anticancer drug research in the late 1990s. It was first synthesized as a key intermediate during the development of Imatinib (STI-571), a breakthrough tyrosine kinase inhibitor for chronic myeloid leukemia. The nitro group's para orientation enabled optimal cyclization reactions to form Imatinib's pyrimidine core [3] . Commercial availability began in the early 2000s, with suppliers like LGC Standards and Simson Pharma offering custom synthesis services. Its standardization as an Imatinib intermediate cemented its role in pharmaceutical manufacturing [1] [3].
Today, 2-methyl-4-nitrophenylguanidine nitrate serves three primary research functions:
Handling Protocols: The compound requires storage at +4°C under inert gas (nitrogen/argon) to prevent decomposition. Solubility is confirmed in water and polar organic solvents, enabling diverse reaction conditions [4] [5] [7].
Table 2: Commercial Sourcing and Specifications
Supplier | Catalog Number | Purity | Price (USD) | Storage |
---|---|---|---|---|
LGC Standards | TRC-M325400 | >95% (HPLC) | Custom quote | +4°C |
Simson Pharma | I020059 | Custom | Custom quote | Not specified |
TCI Chemicals | M2613 | >97% (HPLC) | $27 (1g) | <15°C, dark place |
BOC Sciences | - | >95% | $410 (500mg) | Under inert gas, 2-8°C |
Interactive Data Table: Global Pricing Trends (USD/g)
Year | Min. Price | Avg. Price | Max. Price | Demand Driver |
---|---|---|---|---|
2021 | $410 | $1,100 | $2,158 | Generic Imatinib R&D |
2023 | $30 | $215 | $970 | Expanded supplier capacity |
2025 | $27 | $150 | $800 | Kinase probe diversification |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: